Regioisomeric Scaffold Differentiation: 1-Amino-5-Carboxy vs. 2-Amino-2-Carboxy Indane in Pharmacological Lead Generation
The 2-aminoindane-5-carboxamide scaffold (derived from 2-aminoindane-2-carboxylic acid) has yielded a potent DDR1 inhibitor with a Kd of 5.9 nM and an IC50 of 14.9 nM against DDR1 kinase activity, as demonstrated in a 2019 J. Med. Chem. study where co-crystal structures confirmed binding to the DDR1 kinase domain (PDB 6HP9) [1]. In contrast, the 1-aminoindane-5-carboxylic acid scaffold (the target compound) has been specifically claimed in patent literature as a key intermediate for glucagon receptor antagonists (WO 2006/104826 A2) and for GlyT1 glycine transporter inhibitors (US 8,846,743 B2), representing a therapeutically orthogonal target space [2][3]. This regioisomeric divergence in validated biological target engagement means that the 1-amino-5-carboxy isomer provides access to a distinct intellectual property and target space relative to the 2-amino isomer, which is predominantly associated with DDR1 and tyrosine hydroxylase inhibition . Selection of the correct regioisomer at the procurement stage is therefore critical for maintaining fidelity to a given medicinal chemistry program's lead series.
| Evidence Dimension | Validated biological target engagement by regioisomeric scaffold |
|---|---|
| Target Compound Data | 1-Aminoindane-5-carboxylic acid scaffold claimed in patents for glucagon receptor antagonism and GlyT1 inhibition [2][3] |
| Comparator Or Baseline | 2-Aminoindane-2-carboxylic acid (Aic)-derived scaffold: DDR1 Kd = 5.9 nM, IC50 = 14.9 nM (compound 7f) [1] |
| Quantified Difference | Divergent target engagement: DDR1 kinase (2-amino scaffold) vs. glucagon receptor / GlyT1 (1-amino-5-carboxy scaffold) |
| Conditions | DDR1: in vitro kinase assay and X-ray crystallography (PDB 6HP9; 1.96 Å resolution); GlyT1: human JAR cell [3H]glycine uptake assay (IC50 range 6.1–105 nM for optimized analogs per BindingDB CHEMBL data) |
Why This Matters
Procurement of the incorrect regioisomer can direct a medicinal chemistry campaign toward a different target pharmacology, invalidating SAR hypotheses and wasting synthetic resources.
- [1] Zhu D, Huang H, Pinkas DM, et al. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based DDR1 Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. J Med Chem, 2019; 62(17):7915-7931. Kd = 5.9 nM; IC50 = 14.9 nM. PDB: 6HP9. PubMed ID: 31310125. View Source
- [2] WO 2006/104826 A2. Glucagon receptor antagonist compounds, compositions containing such compounds and methods of use. N-acylated 1-aminoindane-5-carboxamides as glucagon receptor antagonists. Filed March 24, 2006. View Source
- [3] Pohlki F, Lange U, Amberg W, et al. US Patent 8,846,743 B2. Aminoindane derivatives as GlyT1 inhibitors. Issued September 30, 2014. View Source
